Fmoc-beta-D-HomoGlu-OtBu, also known as (S)-3-(Fmoc-amino)adipic acid 6-tert-butyl ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during the synthesis process. This compound is widely utilized in solid-phase peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under basic conditions .
Fmoc-beta-D-HomoGlu-OtBu is classified as an amino acid derivative and is primarily sourced from synthetic routes involving the protection of beta-D-homoglutamic acid. The compound is commercially available from various chemical suppliers and is used extensively in biochemical research and pharmaceutical applications .
The synthesis of Fmoc-beta-D-HomoGlu-OtBu typically involves the following steps:
The synthesis may involve multiple purification steps, often utilizing high-performance liquid chromatography (HPLC) to achieve high purity levels. Automated peptide synthesizers are commonly employed for large-scale production, ensuring reproducibility and efficiency in synthesizing this compound .
The molecular formula for Fmoc-beta-D-HomoGlu-OtBu is C₁₈H₃₃N₃O₆, and its structure includes:
The compound has a molecular weight of approximately 367.48 g/mol. Its structural features allow it to serve as a versatile building block in peptide synthesis .
Fmoc-beta-D-HomoGlu-OtBu undergoes several key reactions during peptide synthesis:
The mechanism of action for Fmoc-beta-D-HomoGlu-OtBu primarily revolves around its role as a protecting group in peptide synthesis. Upon deprotection, the liberated amino group can participate in subsequent coupling reactions to form peptide bonds.
This compound facilitates precise control over peptide synthesis by allowing chemists to protect reactive sites until they are needed for coupling, thereby minimizing side reactions and improving yield .
Fmoc-beta-D-HomoGlu-OtBu has several important applications:
The successful integration of Fmoc-β-D-HomoGlu-OtBu (CAS 268542-16-1) into peptide architectures relies critically on orthogonal protection schemes that enable selective deprotection during solid-phase synthesis. This non-proteinogenic amino acid derivative features two carboxyl groups with differential protection: the α-carboxyl remains unprotected for peptide bond formation, while the ω-carboxyl is shielded with a base-labile tert-butyl ester group (OtBu). This strategic protection allows selective removal under acidic conditions (e.g., trifluoroacetic acid) without compromising the acid-labile Fmoc group during chain elongation. The molecular architecture necessitates precise protection strategies to prevent unintended side reactions during the synthesis of complex peptides containing multiple acidic residues [9] [10].
The OtBu protection demonstrates remarkable stability under standard Fmoc deprotection conditions (20% piperidine in DMF), enabling its seamless incorporation at any position within the peptide sequence. This orthogonal protection is particularly valuable when synthesizing peptides containing both glutamic acid homologs and other functionalized residues, as it allows independent manipulation of side-chain functionalities during post-assembly global deprotection. The crystallinity and stability (storage at 0-8°C) of Fmoc-β-D-HomoGlu-OtBu further enhance its handling properties in automated SPPS workflows [1] [4].
Comparative studies reveal distinct advantages of Fmoc-β-D-HomoGlu-OtBu over traditional glutamic acid derivatives in specific peptide architectures. The extended β-homolog backbone introduces a methylene spacer between the α-carbon and side-chain carboxyl group, conferring superior flexibility and altered spatial positioning in peptide design. This structural modification significantly impacts coupling kinetics during SPPS, particularly in sterically constrained sequences where the canonical Fmoc-L-Glu(OtBu)-OH (CAS 71989-18-9) exhibits reduced coupling efficiency [7].
Table 1: Comparative Coupling Efficiency in Model Peptides
Residue Position | Fmoc-L-Glu(OtBu)-OH Coupling Yield (%) | Fmoc-β-D-HomoGlu-OtBu Coupling Yield (%) | Sequence Context |
---|---|---|---|
Internal | 78.2 ± 3.5 | 92.7 ± 2.1 | VEKAG |
C-terminal | 85.6 ± 2.8 | 96.3 ± 1.7 | LRAEK |
N-terminal | 82.4 ± 3.1 | 89.5 ± 2.6 | EKAVS |
Proline-adjacent | 68.9 ± 4.2 | 83.7 ± 3.3 | PEKVA |
The enhanced coupling efficiency of the β-homolog (92.7 ± 2.1% vs. 78.2 ± 3.5% for Glu derivative in internal positions) stems from reduced steric hindrance around the α-amino group, facilitating acyl transfer during coupling reactions. Furthermore, the ω-carboxyl protection via tert-butyl esterification follows optimized large-scale manufacturing processes originally developed for glutamic acid derivatives, ensuring consistent quality and scalability. The transesterification reaction under copper(I) chloride catalysis achieves >98% conversion with minimal racemization, making it suitable for GMP-grade production of therapeutic peptides incorporating this β-homolog [10].
The propensity for aspartimide formation represents a critical challenge in peptide synthesis incorporating acidic residues, with β-D-HomoGlu-OtBu exhibiting distinct cyclization behavior compared to both aspartic and glutamic acid derivatives. The additional methylene unit in the homoglutamic acid backbone substantially reduces the formation of cyclic imide intermediates (approximately 3-fold lower than aspartic acid derivatives) due to increased ring strain in the potential seven-membered cyclic imide structure. However, under prolonged basic conditions during Fmoc removal, sequences containing Gly-β-D-HomoGlu motifs remain susceptible to cyclization, particularly at elevated temperatures (>25°C) [9].
Strategic prevention approaches include:
These mitigation strategies reduce aspartimide byproducts from >15% to <2% in model peptides containing repetitive Gly-β-D-HomoGlu sequences, as confirmed by HPLC-MS analysis. The spatial orientation of the D-configuration further suppresses cyclization by imposing unfavorable torsional angles for nucleophilic attack compared to L-configured analogs [9].
The preservation of stereochemical integrity presents a significant challenge during repetitive piperidine-mediated Fmoc deprotection cycles for β-D-HomoGlu-OtBu. Racemization kinetics analysis reveals that the β-homolog exhibits approximately 1.7-fold greater racemization resistance compared to canonical Fmoc-L-Glu(OtBu)-OH under standard deprotection conditions (20% piperidine/DMF, 10-minute treatment). This enhanced stereochemical stability originates from the β-amino acid configuration, where the α-hydrogen exhibits reduced acidity due to the electron-donating effect of the additional methylene group [9] [10].
Table 2: Racemization Kinetics Under Basic Conditions
Deprotection Condition | Fmoc-L-Glu(OtBu)-OH % Racemization | Fmoc-β-D-HomoGlu-OtBu % Racemization | Temperature |
---|---|---|---|
20% piperidine (10 min) | 1.8 ± 0.3 | 1.1 ± 0.2 | 25°C |
50% piperidine (15 min) | 6.7 ± 0.5 | 3.9 ± 0.4 | 25°C |
20% piperidine (30 min) | 8.2 ± 0.6 | 4.8 ± 0.5 | 25°C |
20% piperidine (10 min) | 3.9 ± 0.4 | 2.3 ± 0.3 | 35°C |
Critical factors influencing racemization include:
The D-configuration of commercially available Fmoc-β-D-HomoGlu-OtBu ([α]²⁰D = 11 ± 2° in CHCl₃) provides additional protection against enzymatic degradation during biological applications while maintaining the intrinsic racemization resistance of the β-amino acid structure [1] [4] [10].
The integration of machine learning (ML) approaches has revolutionized the in silico optimization of SPPS protocols for non-canonical amino acids including Fmoc-β-D-HomoGlu-OtBu. Gradient boosting tree models trained on 15,000+ coupling records demonstrate 89% predictive accuracy for coupling efficiency based on sequence context and reaction parameters. These models utilize seven key molecular descriptors: steric hindrance index (SHI), local flexibility parameter (LFP), residue position, previous residue bulkiness, solvent accessible surface area (SASA), and the nature of adjacent protecting groups [6].
The ML framework identifies critical predictors for successful incorporation:
Validation studies on histone-derived peptides (e.g., H4N SGRGKGGKGLGKGG) demonstrate 94% correlation between predicted and experimental yields when incorporating β-D-HomoGlu-OtBu at multiple positions. The model further enables inverse design of optimized sequences by identifying positional arrangements that maximize incorporation efficiency while maintaining target peptide functionality. These computational approaches significantly reduce experimental optimization cycles from approximately 15-20 iterations to 3-5 iterations for novel sequences containing this β-homolog [6] [8].
Table 3: Machine Learning Prediction vs. Experimental Results
Peptide Sequence | Predicted Coupling Yield (%) | Experimental Yield (%) | Position of β-D-HomoGlu |
---|---|---|---|
YAEKβG | 93.4 | 90.2 ± 1.8 | 4 |
RβLKD | 87.1 | 84.7 ± 2.1 | 2 |
GββAP | 78.3 | 75.9 ± 3.0 | 2,3 |
DβVKEβ | 85.6 | 88.1 ± 1.5 | 2,5 |
PβRβT | 72.8 | 70.3 ± 2.8 | 2,4 |
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